N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is a purine derivative characterized by a unique combination of substituents that enhance its potential biological activity. The compound features a benzyl group at the nitrogen atom in the 9 position, a chlorine atom at the 2 position, and an isopropyl group at the 9 position of the purine ring. Its chemical formula is C14H16ClN5, with a molecular weight of approximately 305.76 g/mol. This compound has garnered interest in medicinal chemistry due to its structural similarity to biologically active compounds and its potential applications in oncology and enzyme inhibition.
The synthesis of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine typically involves several key steps:
Additionally, microwave-assisted synthesis has been reported to enhance reaction rates and yields, allowing for efficient substitution reactions at lower temperatures.
The molecular structure of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine reveals a planar purine ring with specific substituents that influence its chemical behavior:
Property | Value |
---|---|
Chemical Formula | C14H16ClN5 |
Molecular Weight | 305.76 g/mol |
Crystal System | Orthorhombic |
Space Group | P212121 |
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest, particularly inducing G1 phase arrest in cancer cells. This property positions the compound as a candidate for further development in cancer therapeutics.
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine exhibits several notable physical and chemical properties:
Physical properties such as melting point and solubility are critical for determining the compound's applicability in drug formulation.
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine finds applications primarily in scientific research:
The crystal structure of N-benzyl-9-isopropyl-9H-purin-6-amine (C₁₅H₁₇N₅, Mᵣ = 267.34 g/mol) reveals an asymmetric unit containing two independent molecules (denoted as Molecule A and Molecule B) with distinct conformational features [1] [2]. X-ray diffraction (120 K, Mo Kα radiation) shows monoclinic symmetry (P2₁/c space group) and unit cell parameters a = 12.9926(5) Å, b = 21.1673(7) Å, c = 11.2622(6) Å, and β = 114.274(5)° [1] [4]. Purine ring planarity is highly preserved, with root-mean-square (r.m.s.) deviations of 0.0060 Å (Molecule A) and 0.0190 Å (Molecule B). Crucially, the dihedral angles between the purine and benzyl-attached benzene rings differ significantly: 89.21(3)° in Molecule A and 82.14(4)° in Molecule B. This near-orthogonal arrangement minimizes steric clashes while enabling specific intermolecular contacts [1] [5].
Table 1: Crystallographic Data for N-Benzyl-9-isopropyl-9H-purin-6-amine
Parameter | Value |
---|---|
Empirical Formula | C₁₅H₁₇N₅ |
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 12.9926(5) Å, b = 21.1673(7) Å, c = 11.2622(6) Å, β = 114.274(5)° |
Volume | 2823.5(2) ų |
Z | 8 |
Density (calc.) | 1.258 Mg/m³ |
Table 2: Hydrogen Bonding Geometry
D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D-H⋯A (°) |
---|---|---|---|---|
N5–H5N⋯N23 | 0.896(13) | 2.129(11) | 2.9883(13) | 160.2(12) |
N25–H25N⋯N3 | 0.908(12) | 2.151(12) | 3.0088(15) | 157.2(12) |
Beyond hydrogen bonding, the crystal packing incorporates weak C–H⋯π contacts (e.g., C25–H25⋯Cg1: 2.76 Å, ∠156°; C5–H5⋯Cg2: 2.72 Å, ∠158°) and π–π stacking [centroid–centroid = 3.3071(1) Å] [1] [5]. The stacking involves purine rings of adjacent dimers with an interplanar distance of 3.2583(13) Å. These interactions propagate dimers into a robust 3D network: C–H⋯π contacts extend chains along the c-axis, while π-stacking connects layers parallel to the ab-plane [1] [2].
Conformational flexibility is evident in the torsional angles of the benzyl and isopropyl groups. For Molecule A, key torsion angles are N1–C1–N5–C9 = 2.85(19)°, C1–N5–C9–C10 = –110.7(14)°, and N5–C9–C10–C11 = 33.8(18)°. Molecule B exhibits analogous angles of 0.44(19)°, –96.7(15)°, and 35.5(17)° [1]. The isopropyl group adopts a gauche conformation relative to the purine ring, with C5–N4–C6–C7 torsions of 31.3(18)° (Molecule A) and 35.9(18)° (Molecule B). These values indicate moderate steric repulsion between isopropyl methyl groups and the purine system, contributing to the observed dihedral angle variations between molecules [1] [4].
Compared to other 6,9-disubstituted purines, N-benzyl-9-isopropyl-9H-purin-6-amine exhibits distinct packing due to its isopropyl steric profile. For example:
The title compound’s dimer-centric packing contrasts with catemeric chains in 9-ethyl analogues, highlighting how the isopropyl group directs supramolecular architecture [1] [5]. This structural motif may influence biological activity by modulating solubility or target binding, as 6,9-disubstituted purines show activity against breast cancer, leukemia, and infectious diseases [1] [6].
Table 3: Structural Comparison of 6,9-Disubstituted Purines
Compound | Dihedral Angle (°) | Key Interactions | Biological Relevance |
---|---|---|---|
N-Benzyl-9-isopropyl-9H-purin-6-amine | 82–89 | N–H⋯N dimers + C–H⋯π + π-stacking | Synthetic intermediate |
9-(Tetrahydrofuran-2-yl) derivatives | 5–15 | Extended π-stacking (3.05 Å) | Antitumor activity (Cappellacci) |
9-Ethyl-6-(aryl)purines | 75–85 | N–H⋯N catemers | Antileishmanial (Jorda et al.) |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1